4-({[(3-Ethoxy-3-oxopropyl)amino]carbonyl}amino)benzoic acid, also known as etmaben , is a derivative of malonic acid. It is classified as a cardiotropic agent due to its pronounced effects on the cardiovascular system . In scientific research, 4-({[(3-ethoxy-3-oxopropyl)amino]carbonyl}amino)benzoic acid has been primarily investigated for its potential therapeutic applications in cardiovascular diseases.
One of the main methods for synthesizing 4-({[(3-ethoxy-3-oxopropyl)amino]carbonyl}amino)benzoic acid involves reacting diethyl ether of malonic acid with 4-aminobenzoic acid . This reaction is carried out in the presence of an aromatic solvent, such as toluene or o-xylene, at the boiling point of the reaction mixture (120–150 °C) for a duration of 2–5 hours . A molar ratio of 1:4 for 4-aminobenzoic acid and ethyl ether of malonic acid is used. The final product is then isolated from the reaction mixture.
This synthesis method has shown advantages such as a reduced reaction time, a lower reaction temperature, and an increased yield of the final product .
The exact mechanism of action of 4-({[(3-ethoxy-3-oxopropyl)amino]carbonyl}amino)benzoic acid is still under investigation . Preliminary studies suggest that it may exert its cardiotropic effects through modulation of cellular pathways involved in cardiac muscle contraction and relaxation. Further research is required to fully elucidate its molecular targets and downstream signaling events.
4-({[(3-Ethoxy-3-oxopropyl)amino]carbonyl}amino)benzoic acid has been studied for its cardiotropic action, showing potential as a therapeutic agent for cardiovascular diseases . Preclinical studies have demonstrated its efficacy in improving cardiac function in animal models . Additionally, it has shown a positive safety profile in preclinical toxicological assessments, supporting its potential for clinical development .
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2